molecular formula C11H16N2O2 B13251635 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one

4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B13251635
M. Wt: 208.26 g/mol
InChI Key: SUYLVQVKVPTTPX-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features both azetidine and pyridinone moieties

Preparation Methods

The synthesis of 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds to 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one include:

The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C11H16N2O2/c1-8-3-10(4-11(14)13(8)2)15-7-9-5-12-6-9/h3-4,9,12H,5-7H2,1-2H3

InChI Key

SUYLVQVKVPTTPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCC2CNC2

Origin of Product

United States

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